VDR-Mediated Transcriptional Activation: Calcitroic Acid vs. Calcitriol vs. CTA-ME
In a direct head-to-head in vitro transcriptional activation assay, calcitroic acid (CTA) functions as a VDR agonist with an EC50 value of 2.89 μM, confirming its weak agonistic activity [1]. In contrast, its methyl ester derivative CTA-ME demonstrates 4.4-fold enhanced potency with an EC50 of 0.66 μM [1]. For comparison, the endogenous high-affinity ligand calcitriol (1,25(OH)2D3) exhibits sub-nanomolar potency in analogous VDR transactivation assays, typically with EC50 values below 1 nM, representing an approximately 3000-fold difference in potency [2].
| Evidence Dimension | VDR-mediated transcriptional activation (EC50) |
|---|---|
| Target Compound Data | 2.89 μM |
| Comparator Or Baseline | CTA-ME: 0.66 μM; Calcitriol (1,25(OH)2D3): <1 nM (class-level inference) |
| Quantified Difference | CTA-ME is 4.4-fold more potent than CTA; Calcitriol is approximately 3000-fold more potent than CTA |
| Conditions | In vitro luciferase reporter gene assay in HEK293T cells expressing VDR ligand binding domain, 16-hour incubation |
Why This Matters
This quantifies the precise potency differential between the terminal metabolite and its parent hormone, informing experimental design for studies requiring VDR activation without the hypercalcemic risk associated with calcitriol.
- [1] Yu OB, Webb DA, Di Milo ES, Mutchie TR, Teske KA, Chen T, Lin W, Peluso-Iltis C, Rochel N, Helmstädter M, Merk D, Arnold LA. Biological evaluation and synthesis of calcitroic acid. Bioorg Chem. 2021;116:105310. doi:10.1016/j.bioorg.2021.105310 View Source
- [2] Pike JW, Meyer MB. The vitamin D receptor: new paradigms for the regulation of gene expression by 1,25-dihydroxyvitamin D3. Endocrinol Metab Clin North Am. 2010;39(2):255-269. doi:10.1016/j.ecl.2010.02.007 View Source
